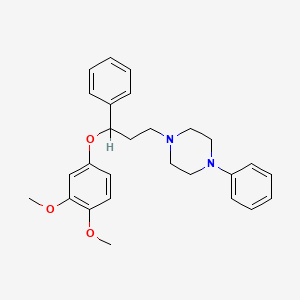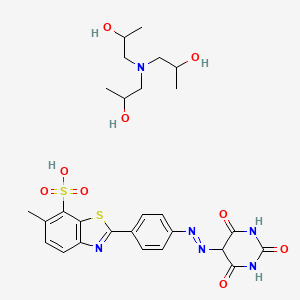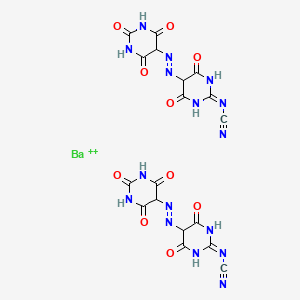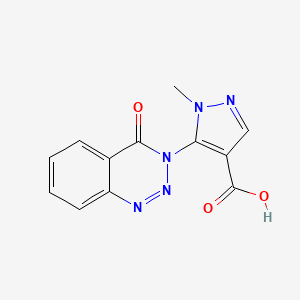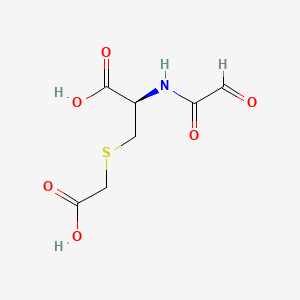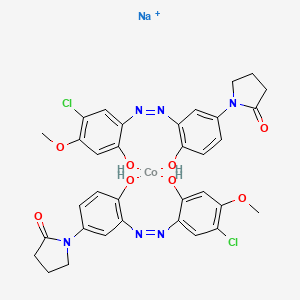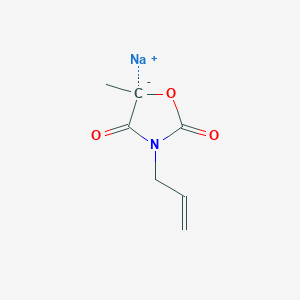
Allomethadione sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allomethadione sodium is a chemical compound with the molecular formula C7H9NO3Na. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allomethadione sodium typically involves the reaction of 5-methyloxazolidine-2,4-dione with sodium. The dry sodium salt of 5-methyloxazolidine-2,4-dione is obtained from a mixture of sodium, ethanol, urea, and ethyl lactate. This mixture is then suspended in dry benzene, and allyl bromide is added. The reaction mixture is boiled under reflux for about 20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of industrial-grade reagents and solvents is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Allomethadione sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: this compound participates in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like allyl bromide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Allomethadione sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of allomethadione sodium involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Aloxidone
- Malazol
- Malidone
Uniqueness
Allomethadione sodium is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
6058-46-4 |
|---|---|
Fórmula molecular |
C7H8NNaO3 |
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
sodium;5-methyl-3-prop-2-enyl-1,3-oxazolidin-5-ide-2,4-dione |
InChI |
InChI=1S/C7H8NO3.Na/c1-3-4-8-6(9)5(2)11-7(8)10;/h3H,1,4H2,2H3;/q-1;+1 |
Clave InChI |
QXGBKVKAWTZKOL-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=O)N(C(=O)O1)CC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


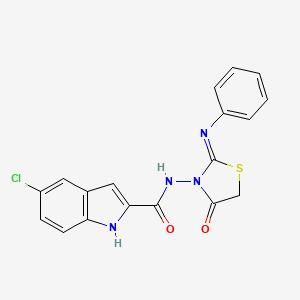
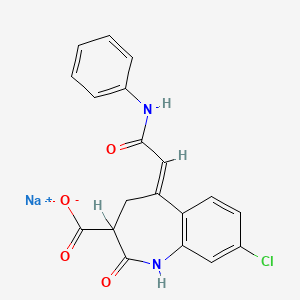
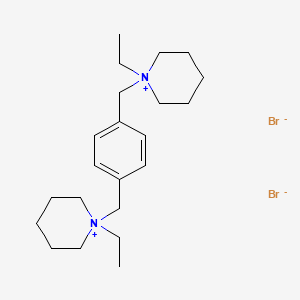
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

